7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane is a heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound, with the CAS number 1428233-73-1, consists of a thiazepane ring substituted with a furan group and a methylsulfonyl moiety. The molecular formula is , and it has a molecular weight of 183.27 g/mol .
7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane belongs to the class of thiazepane compounds, which are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. This class of compounds is known for various biological activities, including antimicrobial and anticancer properties.
The synthesis of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane can be achieved through several methods, typically involving the reaction of furan derivatives with thiazepane precursors. A common approach involves the use of thiourea as a sulfur source, which reacts with appropriate aldehydes or ketones to form the thiazepane structure.
The molecular structure of 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane features:
C(C(=O)S(=O)(=O)C)N1CCSC(C1)C2=CC=CO2
.7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalysts to drive the desired transformations.
The mechanism of action for compounds like 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane often involves interactions with biological targets such as enzymes or receptors. The presence of the furan and methylsulfonyl groups may enhance binding affinity or selectivity towards certain biological pathways.
Research indicates that similar thiazepane derivatives exhibit varied biological activities ranging from antimicrobial effects to potential anticancer properties. The exact mechanism would depend on the specific target within cellular pathways.
Relevant data regarding boiling point and density are currently unavailable but are essential for practical applications in synthesis and formulation .
7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane has potential applications in:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0